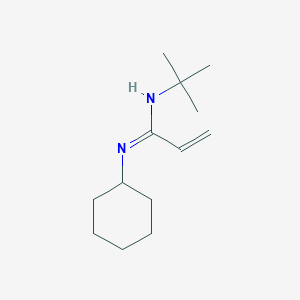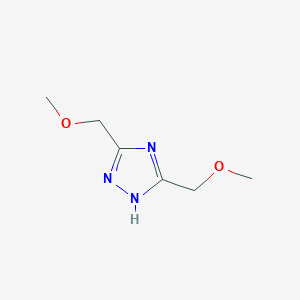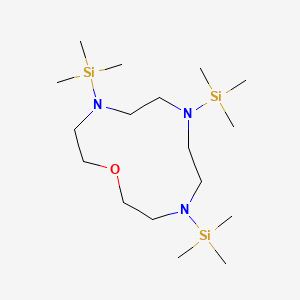![molecular formula C20H30Cl2N4O4 B14320621 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) CAS No. 112209-17-3](/img/structure/B14320621.png)
1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) is a chemical compound that features an oxirane (epoxide) group and a dihydropyrimidinium core
Vorbereitungsmethoden
The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) typically involves the reaction of dihydropyrimidine derivatives with epoxide-containing reagents. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium hydride . Industrial production methods may involve scalable and reproducible synthesis routes using inexpensive reagents .
Analyse Chemischer Reaktionen
1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) undergoes various types of chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and as a reactive additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) involves its interaction with molecular targets through its epoxide groups. These groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate various biochemical pathways and exert biological effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) can be compared with other epoxide-containing compounds such as:
Bisphenol A diglycidyl ether: Used in the production of epoxy resins.
Hexanediol diglycidyl ether: Utilized as a cross-linking agent in polymer chemistry.
Imidazolium-based ionic liquids: Employed in various applications including catalysis and electrochemistry . The uniqueness of 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) lies in its dihydropyrimidinium core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112209-17-3 |
|---|---|
Molekularformel |
C20H30Cl2N4O4 |
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
1,3-bis(oxiran-2-ylmethyl)-2H-pyrimidin-3-ium;dichloride |
InChI |
InChI=1S/2C10H15N2O2.2ClH/c2*1-2-11(4-9-6-13-9)8-12(3-1)5-10-7-14-10;;/h2*1-3,9-10H,4-8H2;2*1H/q2*+1;;/p-2 |
InChI-Schlüssel |
PSFRGGNUEPKVDS-UHFFFAOYSA-L |
Kanonische SMILES |
C1C(O1)CN2C[N+](=CC=C2)CC3CO3.C1C(O1)CN2C[N+](=CC=C2)CC3CO3.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)








![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)
